
1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes multiple amino groups, a benzyloxy group, and a bromine atom attached to the anthracene core. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivativesThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone.
Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and ability to intercalate into DNA.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione involves its ability to interact with biological molecules, such as DNA. The compound can intercalate into the DNA structure, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-ethoxyphenoxy)-9,10-anthraquinone
- 1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)-9,10-anthraquinone
- 9,10-Anthracenedione, 1,4,5,8-tetraamino-2,7-bis(3-butylphenoxy)-
Uniqueness
1,4,5,8-Tetraamino-2-(benzyloxy)-7-bromoanthracene-9,10-dione is unique due to the presence of the benzyloxy group and bromine atom, which confer distinct chemical properties and reactivity. These structural features make it particularly useful in applications requiring specific interactions with biological molecules or unique optical properties .
Properties
CAS No. |
88603-46-7 |
|---|---|
Molecular Formula |
C21H17BrN4O3 |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2-bromo-7-phenylmethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H17BrN4O3/c22-10-6-11(23)14-16(18(10)25)21(28)17-15(20(14)27)12(24)7-13(19(17)26)29-8-9-4-2-1-3-5-9/h1-7H,8,23-26H2 |
InChI Key |
YLTVZTUFAGJDMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)Br)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




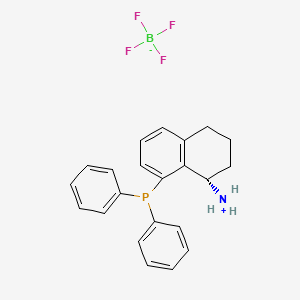
![Tris[2,4,6-tri(propan-2-yl)phenyl]gallane](/img/structure/B13142832.png)
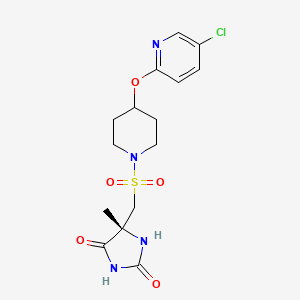
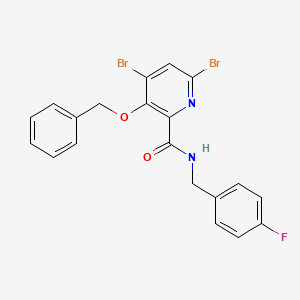
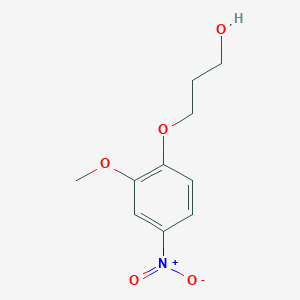
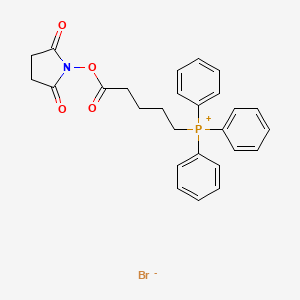
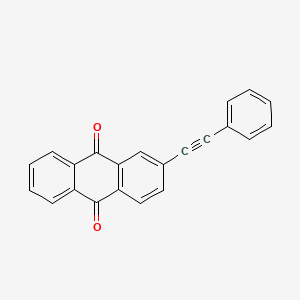
![4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13142865.png)




